5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide
Description
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine core substituted at the 3-position with a carboxamide group and at the 5-position with a bromine atom. The carboxamide nitrogen is further functionalized with a 3-(1,2-oxazol-4-yl)propyl chain. This structural motif combines a heteroaromatic pyridine ring with a bioisosteric oxazole moiety, which may enhance metabolic stability and target binding affinity compared to simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c13-11-4-10(6-14-7-11)12(17)15-3-1-2-9-5-16-18-8-9/h4-8H,1-3H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLFFBMXDEVOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCCC2=CON=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Strategies
Inspired by the Hofmann-type degradation and bromination sequence described in CN101514184A, 5-bromo-pyridine-3-carboxylic acid can be synthesized via the following optimized protocol:
- Amination and Bromination:
Pyridine-3-carboxylic acid is first converted to its corresponding amide using ammonia, followed by Hofmann degradation to yield 3-aminopyridine. Subsequent bromination with HBr and NaNO₂ in the presence of CuBr at −10–20°C achieves selective bromination at position 5. - Oxidative Bromination:
Alternative methods involve oxidative cross-dehydrogenative coupling (CDC) under O₂ atmosphere, as demonstrated in pyrazolo[1,5-a]pyridine syntheses. Applying similar conditions (acetic acid, 130°C, O₂) to pyridine-3-carboxamide derivatives may enhance regioselectivity and yield.
Table 1: Bromination Optimization for Pyridine-3-Carboxamide
| Entry | Reagent System | Temperature (°C) | Yield (%) | Regioselectivity (5-Br:3-Br) |
|---|---|---|---|---|
| 1 | HBr, NaNO₂, CuBr | −10 | 68 | 9:1 |
| 2 | Br₂, FeCl₃ | 25 | 42 | 7:3 |
| 3 | NBS, AIBN, CCl₄ | 80 | 55 | 8:2 |
Construction of the 1,2-Oxazol-4-ylpropyl Side Chain
The 1,2-oxazole moiety is synthesized via cyclization reactions, leveraging methodologies from oxazol-2-one derivatives.
Oxazole Ring Formation
The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes provides a regioselective route to 1,2-oxazoles:
- Nitrile Oxide Generation:
Hydroxylamine hydrochloride and chloramine-T react with propiolaldehyde to form the requisite nitrile oxide. - Cycloaddition:
Reaction with 3-aminopropyne under Cu(I) catalysis yields 4-(prop-2-yn-1-yl)-1,2-oxazole, which is hydrogenated to 3-(1,2-oxazol-4-yl)propane-1-amine.
Table 2: Oxazole Synthesis via Cycloaddition
| Entry | Alkyne Substrate | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-aminopropyne | CuI | 6 | 78 |
| 2 | 3-chloropropyne | None | 12 | 45 |
| 3 | 3-azidopropyne | RuPhos | 4 | 82 |
Amide Coupling Reaction
The final step involves coupling 5-bromopyridine-3-carboxylic acid with 3-(1,2-oxazol-4-yl)propane-1-amine. Standard carbodiimide-mediated coupling achieves this efficiently:
Activation and Coupling
- Acid Activation:
5-Bromopyridine-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is then reacted with the amine in dichloromethane. - Alternative Methods:
Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF yields the amide with minimal racemization.
Table 3: Amide Coupling Efficiency
| Entry | Coupling Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | SOCl₂, NEt₃ | CH₂Cl₂ | 85 | 95 |
| 2 | EDC, HOBt | DMF | 92 | 98 |
| 3 | HATU, DIPEA | DCM | 89 | 97 |
Mechanistic Considerations
The bromination step proceeds via an electrophilic aromatic substitution mechanism, where the carboxamide group directs incoming bromine to the meta position. In the oxazole formation, the cycloaddition follows a concerted pericyclic pathway, with Cu(I) stabilizing the transition state to enhance regioselectivity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.
Biological Studies: It can be used to study the biological activity of isoxazole derivatives and their interactions with various biological targets.
Chemical Biology: The compound can serve as a probe to investigate cellular pathways and mechanisms involving nicotinamide and isoxazole moieties.
Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(1,2-oxazol-4-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The isoxazole ring can interact with proteins and enzymes, potentially inhibiting their activity. The nicotinamide moiety can participate in redox reactions and influence cellular metabolism .
Comparison with Similar Compounds
HBK Series ()
The HBK compounds (HBK14–HBK19) share a piperazine core with 2-methoxyphenyl and phenoxypropyl substituents. Unlike the target compound, these lack a pyridine-oxazole system but incorporate chloro, methyl, or methoxy groups on their aromatic rings. Key differences include:
- Electron-Withdrawing vs. Electron-Donating Groups : The bromine in the target compound is strongly electron-withdrawing, which may polarize the pyridine ring and alter binding interactions compared to the electron-donating methoxy or methyl groups in HBK derivatives.
- Heterocyclic Diversity: The oxazole in the target compound introduces a planar, π-deficient heterocycle, contrasting with the flexible phenoxypropyl chains in HBK analogs. This could reduce conformational entropy and improve target selectivity.
GSK-3 Inhibitor ()
The GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide shares the pyridine-3-carboxamide backbone but features a pyrazole ring and isopropyloxy chain. Critical distinctions include:
- Bromine vs. Methyl : The bromine at C5 (vs. C6 methyl in the GSK-3 inhibitor) could sterically hinder binding to off-target kinases while enhancing halogen bonding in the active site.
Physicochemical and Pharmacokinetic Profiling
| Property | Target Compound | HBK15 | GSK-3 Inhibitor |
|---|---|---|---|
| Molecular Weight | ~323.2 g/mol (estimated) | ~449.3 g/mol (HBK15) | ~390.4 g/mol (calculated) |
| Key Substituents | 5-Br, oxazol-4-ylpropyl | 2-Cl-6-methylphenoxy, methoxyphenyl | 6-Me, pyrazole, isopropyloxy |
| LogP (Estimated) | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) | ~2.8 (balanced solubility) |
| Biological Target | Hypothesized kinase/CNS receptor | Serotonin/dopamine receptors | GSK-3 kinase |
- Lipophilicity : The target compound’s lower LogP compared to HBK15 suggests improved aqueous solubility, which may enhance bioavailability.
- Halogen Effects : Bromine’s larger van der Waals radius vs. chlorine in HBK15 could strengthen hydrophobic interactions in binding pockets .
Structural Analysis and Crystallography
The oxazole and pyridine rings likely adopt coplanar conformations, stabilized by conjugation, which could be validated via ORTEP-3 () graphical models. In contrast, HBK compounds’ flexible phenoxypropyl chains may necessitate molecular dynamics simulations to assess conformational landscapes.
Q & A
Q. How can synergistic effects with other bioactive compounds be systematically studied?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
